

Analysis of the biological activity of 1-Boc-4-dimethylcarbamoylpiperazine analogs.

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Compound of Interest

Compound Name:	1-Boc-4-dimethylcarbamoylpiperazine
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A Comparative Guide to the Biological Activity of 1-Boc-4-Amido Piperazine Analogs

This guide provides an in-depth analysis of the biological activities of a prominent class of synthetic compounds: 1-Boc-4-amido piperazine analogs. While the initial query specified **1-Boc-4-dimethylcarbamoylpiperazine**, the available scientific literature offers a more extensive and comparative dataset for analogs bearing a carboxamide group at the 4-position, particularly those with aryl or heteroaryl substituents. Therefore, this guide will focus on these well-documented analogs as a representative class to explore their therapeutic potential, with a primary emphasis on their anticancer and ion channel inhibitory activities.

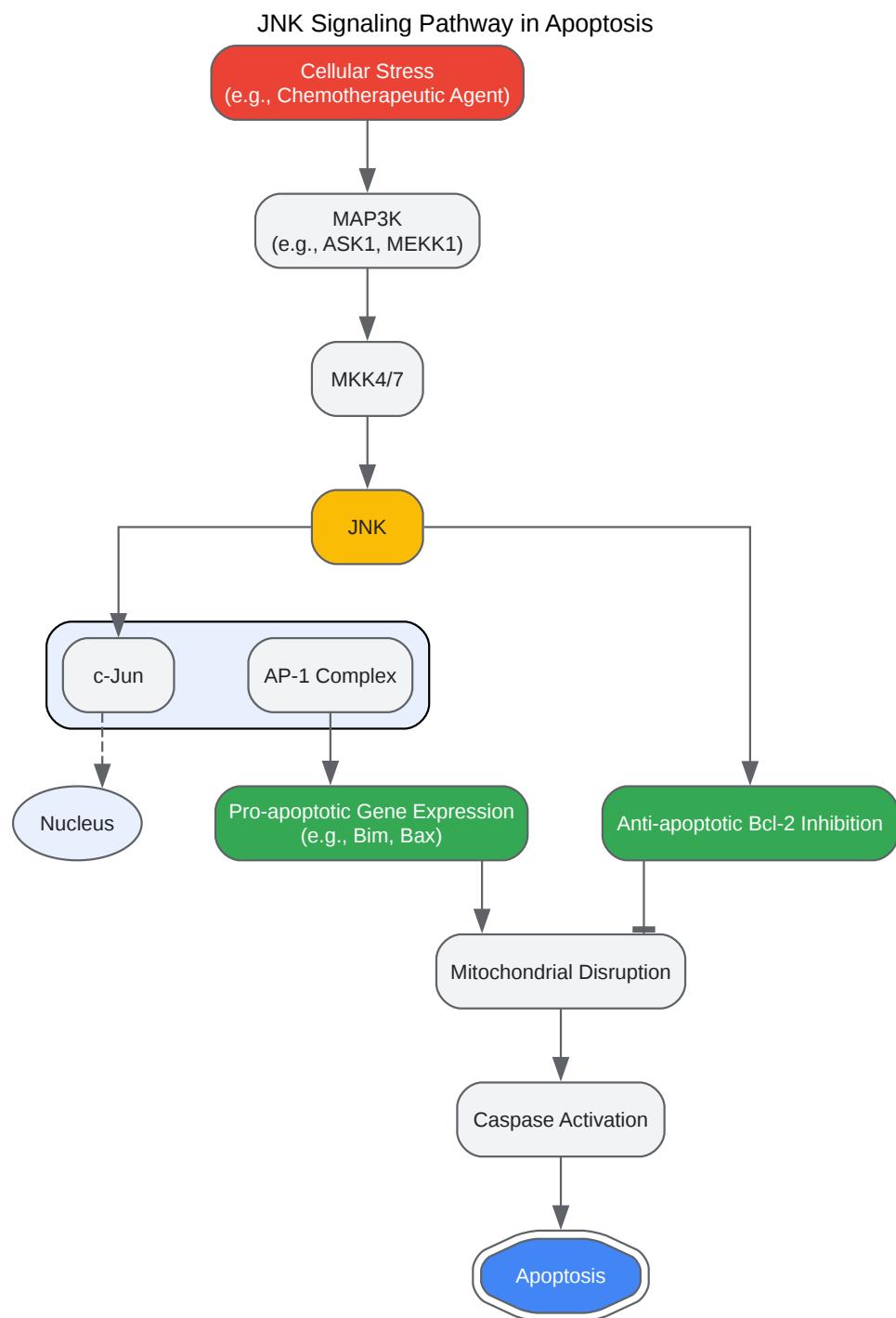
The piperazine ring is a versatile scaffold in medicinal chemistry, found in numerous approved drugs.^[1] The presence of two nitrogen atoms allows for fine-tuning of physicochemical properties and diverse substitutions to optimize biological activity. The tert-butyloxycarbonyl (Boc) protecting group at the 1-position is a common feature in the synthesis of these analogs, allowing for selective functionalization at the 4-position.^[2] This guide will delve into the synthesis, *in vitro* evaluation, and mechanisms of action of these compounds, providing researchers with a comparative framework and detailed experimental protocols.

I. Anticancer Activity of 1-Boc-4-Arylcarboxamidopiperazine Analogs

A significant area of investigation for piperazine derivatives has been their potential as anticancer agents.^[3] Several studies have demonstrated that modifying the aryl carboxamide moiety of 1-Boc-4-arylcarboxamidopiperazine analogs can lead to potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

Many cytotoxic anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The JNK (c-Jun N-terminal kinase) signaling pathway is a critical regulator of apoptosis in response to cellular stress, such as that induced by chemotherapeutic agents.^{[4][5]} Activation of the JNK pathway can lead to the phosphorylation of downstream targets like c-Jun, which in turn regulates the expression of genes involved in both cell survival and apoptosis.^[6] The pro-apoptotic effects are often mediated through the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.



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JNK signaling pathway leading to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into purple formazan crystals.

Materials:

- Human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma)[[7](#)]
- Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[[7](#)]
- 96-well plates
- 1-Boc-4-arylcarboxamidopiperazine analogs dissolved in dimethyl sulfoxide (DMSO)
- MTT solution (5 mg/mL in sterile phosphate-buffered saline (PBS))[[8](#)]
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[[1](#)]
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells into 96-well plates at a density of 1×10^4 cells per well and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
[[7](#)]
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the existing medium with 100 μ L of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., cisplatin) as a positive control.[[7](#)][[9](#)]
- Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[[7](#)][[10](#)]
- MTT Addition: After the incubation period, add 20 μ L of the MTT solution to each well and incubate for an additional 4 hours.[[7](#)]

- Formazan Solubilization: Carefully remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined using non-linear regression analysis.

Comparative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of a series of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-arylpiperazine derivatives, which are structurally related to the 1-Boc-4-amido piperazine scaffold, against various human cancer cell lines.

Compound	R Group (Quinoxaline)	Cancer Cell Line	IC50 (nM)[11]
6p	8-fluoro	A549 (Lung)	12
HCT116 (Colon)	10		
PC3 (Prostate)	14		
6q	8-chloro	A549 (Lung)	11
HCT116 (Colon)	9.1		
PC3 (Prostate)	13		
6r	8-bromo	A549 (Lung)	8.9
HCT116 (Colon)	6.1		
PC3 (Prostate)	17		

Note: The presented data is for quinoxalinylpiperazine derivatives, which share the core 4-amido piperazine structure but have a different heterocyclic system instead of a simple aryl

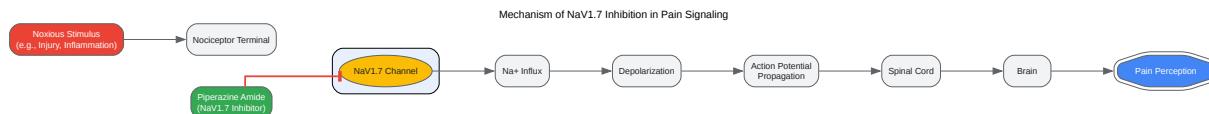
group. These compounds demonstrate the high potency that can be achieved with this scaffold.

II. NaV1.7 Inhibitory Activity of Piperazine Amides

Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain perception.[12] Therefore, selective inhibitors of NaV1.7 are highly sought after as potential non-opioid analgesics.[13] Piperazine amides have emerged as a promising class of NaV1.7 inhibitors.[14]

Mechanism of Action: Inhibition of Pain Signaling

NaV1.7 channels are located at the nerve endings of nociceptors (pain-sensing neurons). Upon a noxious stimulus, these channels open, allowing an influx of sodium ions, which depolarizes the cell membrane and initiates an action potential. This electrical signal is then transmitted along the nerve fiber to the spinal cord and ultimately to the brain, where it is perceived as pain.[12] NaV1.7 inhibitors block this initial step by binding to the channel and preventing the influx of sodium ions, thereby dampening the pain signal at its source.[12]



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Inhibition of NaV1.7 by piperazine amides blocks pain signal transmission.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold standard for studying ion channel function and pharmacology.[15] This technique allows for the direct measurement of the ionic currents flowing through the channels in the membrane of a single cell.

Materials:

- HEK-293 cells stably expressing human NaV1.7 channels[[16](#)]
- Patch pipettes (borosilicate glass)
- Micromanipulator and patch-clamp amplifier system
- Internal solution (in mM): 130 CsF, 10 HEPES, 10 NaCl, 10 EGTA, 10 TEACl, 10 glucose, and 1 CaCl₂ (pH 7.3 with CsOH)[[17](#)]
- External solution (in mM): 10 NaOH, 130 TMACl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 0.1 CdCl₃, 1 4-AP, 20 TEACl, and 10 HEPES (pH 7.3 with HCl)[[17](#)]
- Test compounds (piperazine amides) dissolved in external solution

Procedure:

- Cell Preparation: Plate the HEK-293-hNaV1.7 cells on glass coverslips and grow to 50-70% confluence.
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 M Ω when filled with the internal solution.
- Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 G Ω) "giga-seal" between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the entire cell membrane and control of the intracellular environment.
- Voltage Protocol and Recording: Hold the cell at a holding potential of -120 mV. Apply a series of depolarizing voltage steps (e.g., to 0 mV for 50 ms) to elicit NaV1.7 currents.[[17](#)]
- Compound Application: Perfusion the external solution containing the test compound at various concentrations onto the cell and record the resulting inhibition of the NaV1.7 current.

- Data Analysis: Measure the peak inward current at each compound concentration. Plot the percentage of current inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.

Comparative Data: NaV1.7 Inhibitory Activity

The following table presents the NaV1.7 inhibitory activity and selectivity over the cardiac NaV1.5 isoform for a series of piperazine amide analogs. High selectivity against NaV1.5 is crucial to avoid potential cardiovascular side effects.

Compound	A-Ring Substituent	NaV1.7 IC ₅₀ (μM)[14]	NaV1.5 IC ₅₀ (μM)[14]	Selectivity (NaV1.5/NaV1.7)
14	Phenyl	0.029	0.71	~24
15	3-Fluorophenyl	0.042	2.1	~50
16	3,5-Difluorophenyl	0.021	1.8	~86
17	2,5-Difluorophenyl	0.016	1.3	~81
18	3-Chlorophenyl	0.027	1.1	~41

Conclusion

The 1-Boc-4-amido piperazine scaffold is a highly versatile and privileged structure in medicinal chemistry, giving rise to analogs with potent and diverse biological activities. As demonstrated in this guide, strategic modifications of the substituent at the 4-position can yield compounds with significant anticancer and NaV1.7 inhibitory properties. The detailed protocols and comparative data provided herein offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel therapeutic agents based on this promising chemical framework. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these analogs will be crucial in translating their *in vitro* potency into clinically effective treatments.

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